molecular formula C9H12BrNO2S B603476 5-bromo-N,2,4-trimethylbenzenesulfonamide CAS No. 1206093-35-7

5-bromo-N,2,4-trimethylbenzenesulfonamide

Cat. No. B603476
CAS RN: 1206093-35-7
M. Wt: 278.17g/mol
InChI Key: CNMVQBLZTJKDHB-UHFFFAOYSA-N
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Description

5-bromo-N,2,4-trimethylbenzenesulfonamide, also known as Br-TMBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfonamide derivative that contains a bromine atom, making it useful in various applications in the field of chemistry and biology.

Scientific Research Applications

5-bromo-N,2,4-trimethylbenzenesulfonamide has been extensively studied in scientific research due to its ability to inhibit the activity of carbonic anhydrase (CA) enzymes. CA enzymes are involved in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of CA enzymes has been linked to the treatment of glaucoma, epilepsy, and cancer. 5-bromo-N,2,4-trimethylbenzenesulfonamide has been shown to inhibit the activity of CA enzymes, making it a potential candidate for the development of drugs to treat these diseases.

Mechanism of Action

The mechanism of action of 5-bromo-N,2,4-trimethylbenzenesulfonamide involves binding to the active site of CA enzymes, thereby inhibiting their activity. The binding of 5-bromo-N,2,4-trimethylbenzenesulfonamide to CA enzymes is reversible and competitive with other inhibitors. The bromine atom in 5-bromo-N,2,4-trimethylbenzenesulfonamide is believed to play a crucial role in its inhibitory activity by forming a hydrogen bond with the active site of CA enzymes.
Biochemical and Physiological Effects
5-bromo-N,2,4-trimethylbenzenesulfonamide has been shown to have a significant effect on the activity of CA enzymes in various tissues, including the brain, kidneys, and eyes. Inhibition of CA enzymes by 5-bromo-N,2,4-trimethylbenzenesulfonamide has been linked to a decrease in intraocular pressure, making it a potential treatment for glaucoma. Additionally, 5-bromo-N,2,4-trimethylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 5-bromo-N,2,4-trimethylbenzenesulfonamide in lab experiments is its high potency and selectivity for CA enzymes. This makes it a useful tool for studying the role of CA enzymes in various physiological processes. However, one limitation of 5-bromo-N,2,4-trimethylbenzenesulfonamide is its low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

Future research on 5-bromo-N,2,4-trimethylbenzenesulfonamide could focus on its potential as a treatment for glaucoma, epilepsy, and cancer. Additionally, further studies could investigate the mechanism of action of 5-bromo-N,2,4-trimethylbenzenesulfonamide and its selectivity for different isoforms of CA enzymes. Finally, the development of more soluble analogs of 5-bromo-N,2,4-trimethylbenzenesulfonamide could improve its utility in lab experiments and potential drug development.

Synthesis Methods

The synthesis of 5-bromo-N,2,4-trimethylbenzenesulfonamide involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with trimethylamine in the presence of a base catalyst. This reaction yields 5-bromo-N,2,4-trimethylbenzenesulfonamide as a white crystalline solid with a melting point of 120-122 °C. The purity of 5-bromo-N,2,4-trimethylbenzenesulfonamide can be confirmed by nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

5-bromo-N,2,4-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-6-4-7(2)9(5-8(6)10)14(12,13)11-3/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMVQBLZTJKDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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